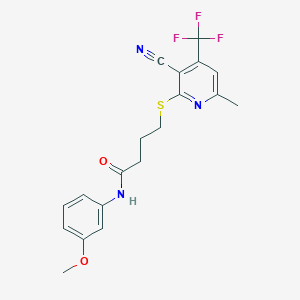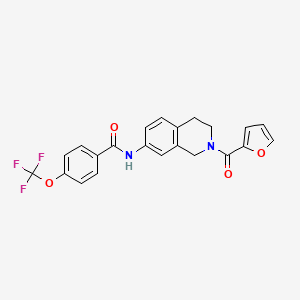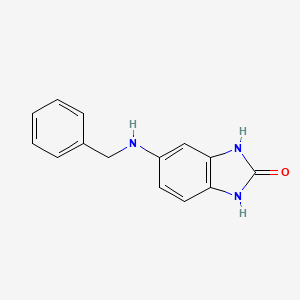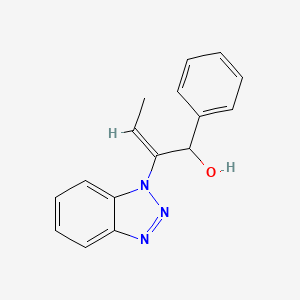![molecular formula C22H21N3O3S B3003440 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-60-5](/img/structure/B3003440.png)
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one" is a derivative of benzothiazole and chromen-4-one, which are known for their biological activities. The benzothiazole moiety is a common feature in molecules with significant antitumor properties, as seen in compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) . Chromen-4-one derivatives have also been synthesized and studied for their fluorescence properties, indicating potential applications in light-emitting devices .
Synthesis Analysis
The synthesis of related benzothiazole and chromen-4-one derivatives typically involves multi-step reactions that may include the formation of intermediates such as salicylaldehydes and acetates with various substituents to enhance the desired biological or physical properties . The synthesis process is carefully designed to achieve high yields and selectivity for the target compound.
Molecular Structure Analysis
The molecular structure and conformational stability of benzothiazole derivatives have been extensively studied using computational methods such as ab initio Hartree-Fock and density functional theory (DFT). These studies provide insights into the most stable conformers and the influence of different substituents on the molecular geometry . The molecular modeling of these compounds is crucial for understanding their interactions with biological targets and for predicting their reactivity.
Chemical Reactions Analysis
Benzothiazole and chromen-4-one derivatives can undergo various chemical reactions, including hydrolysis and photolysis, which may lead to the formation of reactive intermediates. For instance, the hydrolysis of a quinol ester derivative of benzothiazole can generate an oxenium ion intermediate with selective reactivity . Understanding these reactions is important for the development of these compounds as pharmaceuticals, as it can influence their stability, bioavailability, and mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole and chromen-4-one derivatives, such as their antimicrobial activity, are influenced by the nature and position of substituents on the core structure. These properties can be further enhanced by incorporating the derivatives into polymers, as seen with antimicrobial polyurethane coatings . The fluorescence properties of chromen-4-one derivatives also depend on the substituents, which can be tailored to emit light in specific regions of the spectrum . Molecular modeling studies, including Lipinski's rule of five, are used to predict the biological safety and activity of these compounds .
Wissenschaftliche Forschungsanwendungen
Fluorescence and Brightening Applications
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one derivatives have been investigated for their potential as fluorescent brighteners. A study by Harishkumar et al. (2012) detailed the synthesis of similar compounds, revealing moderate to low emission intensities, making them suitable for applications in fluorescence studies (Harishkumar, Mahadevan, & Masagalli, 2012).
Antioxidant Properties
Research by Abd-Almonuim et al. (2020) focused on the antioxidant properties of a derivative of this compound. The study demonstrated that the coumarin derivative exhibited high antioxidant activities, showing significant scavenging activity against stable DPPH radicals (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antibacterial Applications
Behrami and Dobroshi (2019) explored the antibacterial effects of 4-hydroxy-chromen-2-one derivatives. They synthesized and tested various compounds, finding that they exhibited a high level of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Antimicrobial Activity in Coatings
El‐Wahab et al. (2014) studied the integration of a coumarin-thiazole derivative in polyurethane coatings for antimicrobial activity. Their findings indicated that incorporating the compound into coatings resulted in effective antimicrobial properties, suggesting its potential in protective surface treatments (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Antimicrobial and Anticancer Properties
Raghu et al. (2009) synthesized novel compounds based on 4-hydroxy-2H-chromen-2-one, demonstrating significant antimicrobial activity against various bacteria and fungi, as well as notable antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus. Their study also highlighted potential anticancer effects against cervical cancer cell lines (Raghu, Nagaraj, & Reddy, 2009).
Wirkmechanismus
Target of Action
Compounds with a similar benzothiazole structure have been reported to exhibit antibacterial activity . They have shown promising activity against Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation for similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The effectiveness of similar compounds against various bacterial strains suggests that they may be robust to a range of environmental conditions .
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-24-8-10-25(11-9-24)12-15-18(26)7-6-14-20(27)16(13-28-21(14)15)22-23-17-4-2-3-5-19(17)29-22/h2-7,13,26H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQZZARGKLBVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3003358.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)





![ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B3003367.png)
![2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003369.png)
![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)
![3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3003373.png)

![4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3003376.png)
